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Compound of Interest

Compound Name: (3R,5S)-Fluvastatin

Cat. No.: B601123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic equivalence between generic

fluvastatin and its brand-name counterpart, Lescol®. The assessment is based on publicly

available bioequivalence data and established scientific principles of drug interchangeability. All

quantitative data is summarized for clear comparison, and detailed experimental protocols are

provided for key bioequivalence studies.

Executive Summary
The therapeutic equivalence of generic and branded medications is a critical aspect of

pharmaceutical science and public health. For a generic drug to be approved for marketing, it

must demonstrate bioequivalence to the reference (brand-name) product. This means that the

rate and extent of absorption of the active pharmaceutical ingredient are not significantly

different when administered at the same molar dose under similar conditions. This guide

presents data from bioequivalence studies on generic fluvastatin, demonstrating its

comparability to Lescol®.

Data Presentation: Pharmacokinetic Equivalence
Bioequivalence is primarily determined by comparing key pharmacokinetic parameters: the

maximum plasma concentration (Cmax) and the area under the plasma concentration-time

curve (AUC), which represents the total drug exposure. For a generic product to be considered

bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means
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(generic/brand) of Cmax and AUC must fall within the acceptance range of 80.00% to

125.00%.

The following tables summarize the results from bioequivalence studies comparing a generic

fluvastatin product (Fluvastatine Accord) with the reference product, Lescol® XL, at an 80 mg

dose.

Table 1: Single-Dose Bioequivalence Study (Fasting Conditions)

Pharmacokinetic
Parameter

Generic Fluvastatin
(Test)

Lescol® XL
(Reference)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 41.0 ± 19.4 37.7 ± 21.0
108.73% (100.00% -

124.00%)

AUC0-t (ng·h/mL) 151.0 ± 83.5 146.1 ± 73.3
103.35% (91.00% -

110.00%)

AUC0-∞ (ng·h/mL) 165.1 ± 92.9 159.4 ± 76.0
103.58% (90.00% -

111.00%)

Data presented as arithmetic mean ± standard deviation. The 90% Confidence Intervals are

within the bioequivalence acceptance range of 80.00% - 125.00%.[1]

Table 2: Single-Dose Bioequivalence Study (Fed Conditions)

Pharmacokinetic
Parameter

Generic Fluvastatin
(Test)

Lescol® XL
(Reference)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 27.8 ± 12.3 27.5 ± 14.5
101.09% (90.87% -

112.50%)

AUC0-t (ng·h/mL) 215.3 ± 91.8 211.1 ± 87.5
102.00% (95.02% -

109.47%)

AUC0-∞ (ng·h/mL) 231.8 ± 98.5 227.1 ± 93.9
102.07% (95.22% -

109.43%)
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Data presented as arithmetic mean ± standard deviation. The 90% Confidence Intervals are

within the bioequivalence acceptance range of 80.00% - 125.00%.

Table 3: Multiple-Dose Bioequivalence Study (Fasting Conditions)

Pharmacokinetic
Parameter

Generic Fluvastatin
(Test)

Lescol® XL
(Reference)

Geometric Mean
Ratio (90% CI)

Cmax,ss (ng/mL) 63.6 ± 28.5 60.1 ± 31.3
105.82% (97.03% -

115.39%)

AUC0-24,ss (ng·h/mL) 321.8 ± 138.2 309.8 ± 131.8
103.87% (97.74% -

110.42%)

Data presented as arithmetic mean ± standard deviation. The 90% Confidence Intervals are

within the bioequivalence acceptance range of 80.00% - 125.00%.

The data presented in these tables clearly demonstrate that the generic fluvastatin product

meets the stringent criteria for bioequivalence under fasting, fed, and multiple-dose conditions.

Experimental Protocols
The bioequivalence of generic fluvastatin was established through a series of randomized,

open-label, two-period, crossover studies in healthy adult volunteers. The following provides a

general outline of the methodologies employed in these studies.

1. Study Design:

Design: Single-center, randomized, open-label, two-treatment, two-period, crossover design.

Washout Period: A washout period of at least 7 days separated the two treatment periods to

ensure complete elimination of the drug from the body before the next administration.

2. Study Population:

Healthy male and female volunteers, typically between the ages of 18 and 55 years.
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Subjects were screened for health status through medical history, physical examination, and

clinical laboratory tests.

Exclusion criteria included a history of clinically significant diseases, allergies to statins, and

use of any medication that could interfere with the study drug.

3. Dosing and Administration:

Test Product: Generic Fluvastatin 80 mg prolonged-release tablets.

Reference Product: Lescol® XL 80 mg prolonged-release tablets.

Administration: A single oral dose of either the test or reference product was administered

with a standardized volume of water (e.g., 240 mL).

Fasting/Fed Conditions:

Fasting studies: Subjects fasted for at least 10 hours before and 4 hours after drug

administration.

Fed studies: A standardized high-fat, high-calorie breakfast was consumed within 30

minutes before drug administration.

4. Blood Sampling:

Venous blood samples were collected at predetermined time points before and after drug

administration (e.g., pre-dose, and at various intervals up to 48 hours post-dose).

Plasma was separated by centrifugation and stored frozen until analysis.

5. Analytical Method:

Plasma concentrations of fluvastatin were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method was validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic and Statistical Analysis:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) were calculated from the plasma

concentration-time data using non-compartmental methods.

An analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic

parameters.

The 90% confidence intervals for the ratio of the geometric means of the test and reference

products were calculated to determine bioequivalence.

Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of generic fluvastatin.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioequivalence Study Design

Subject Screening Randomization Period 1:
Administer Test or Reference

Washout Period

Blood Sampling
Period 2:

Administer Crossover Treatment

Pharmacokinetic Analysis Bioequivalence Conclusion

HMG-CoA Reductase Pathway

Acetyl-CoA

HMG-CoA

HMG-CoA Reductase

Mevalonate

Cholesterol

...multiple steps...

Fluvastatin

Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Therapeutic Equivalence Logic

Bioequivalence Demonstrated
(90% CI for Cmax and AUC

is 80-125%)

Therapeutic Equivalence

Pharmaceutical Equivalence
(Same active ingredient, dosage form, strength)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601123?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

